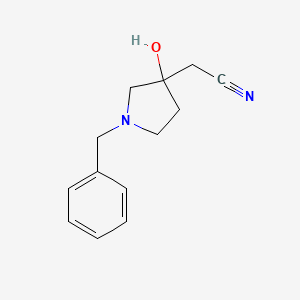
2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile is a compound that belongs to the pyrrolidine class of molecules. It is known for its potent pharmacological properties, which have made it a subject of research for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile typically involves the reaction of benzylamine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Wissenschaftliche Forschungsanwendungen
2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways within the body. These interactions can lead to various pharmacological effects, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile include other pyrrolidine derivatives, such as:
- 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetate
- 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)propionate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific pharmacological properties and make it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2-(1-benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H16N2O/c14-8-6-13(16)7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,16H,6-7,9-11H2 |
InChI-Schlüssel |
BMCAXKPTGPKPDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(CC#N)O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


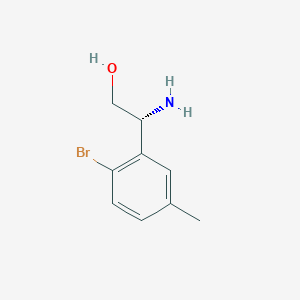


![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
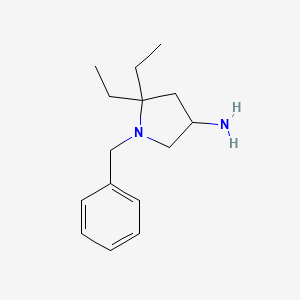
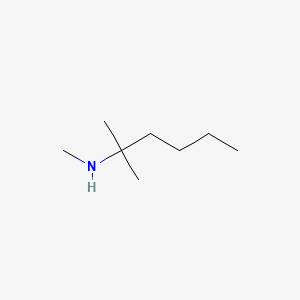

![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
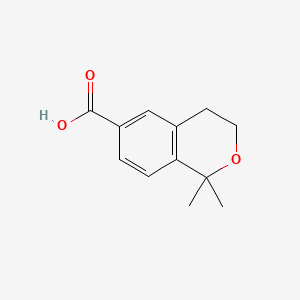
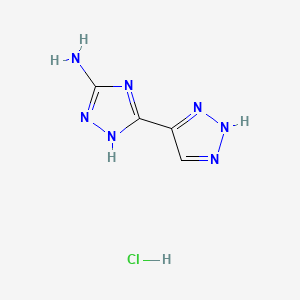
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)

![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)
